1-tert-Butyl-4-nitrobenzene

Catalog No.
S662374
CAS No.
3282-56-2
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl-4-nitrobenzene

CAS Number

3282-56-2

Product Name

1-tert-Butyl-4-nitrobenzene

IUPAC Name

1-tert-butyl-4-nitrobenzene

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3

InChI Key

XSCPVQNNFLHGHY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-t-Butylnitrobenzene;4-tert-Butylnitrobenzene;Benzene, 1-(1,1-dimethylethyl)-4-nitro-;p-Nitro-t-butylbenzene;p-t-Butylnitrobenzene;P-TERT-BUTYLNITROBENZENE;P-NITRO-TERT-BUTYLBENZENE;1-TERT-BUTYL-4-NITROBENZENE

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]

1-tert-Butyl-4-nitrobenzene is an aromatic compound with the molecular formula C₁₀H₁₃N₁O₂ and a molecular weight of approximately 179.22 g/mol. It is also known by several synonyms, including 4-tert-butylnitrobenzene and p-nitro-t-butylbenzene. The compound features a tert-butyl group attached to the benzene ring at the para position relative to a nitro group, which contributes to its chemical properties and reactivity .

  • Toxicity: Data on specific toxicity of 1-tert-Butyl-4-nitrobenzene is limited. However, aromatic nitro compounds can be harmful if inhaled, ingested, or absorbed through the skin. They can irritate the skin, eyes, and respiratory system [].
  • Flammability: Information on flammability is not readily available, but as an organic compound, it is likely combustible.
  • Reactivity: Can react with strong oxidizing agents [].

Synthesis and Characterization:

1-tert-Butyl-4-nitrobenzene is an organic compound with the chemical formula C₁₀H₁₃NO₂. It is a white solid at room temperature and is slightly soluble in water. Due to its relatively simple structure and the presence of a reactive nitro group, 1-tert-Butyl-4-nitrobenzene has been used as a starting material for the synthesis of various other organic compounds. For example, it can be used to prepare substituted biphenyls, which are important building blocks in the development of new materials []. Additionally, the compound's well-defined structure and ease of purification make it suitable for studies in crystallography and spectroscopy [].

Potential Applications:

While there is limited research on the specific applications of 1-tert-Butyl-4-nitrobenzene itself, its properties suggest potential uses in various scientific fields:

  • Organic electronics: The nitro group in 1-tert-Butyl-4-nitrobenzene can be readily reduced to an amine group, which can be further modified to introduce functionalities for electron transport or hole transport in organic electronic devices [].
  • Medicinal chemistry: The nitro group can also be exploited for introducing bioisosteres into drug molecules, potentially leading to the development of new pharmaceuticals with improved properties [].
  • Material science: The bulky tert-butyl group and the electron-withdrawing nitro group in 1-tert-Butyl-4-nitrobenzene can influence the self-assembly properties of the molecule, making it a potential candidate for the development of new functional materials [].
Typical of nitroaromatic compounds, including:

  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation .
  • Electrophilic Substitution: The presence of the nitro group makes the compound a suitable substrate for electrophilic aromatic substitution reactions, where further substitutions can occur on the benzene ring.
  • Nucleophilic Aromatic Substitution: Under certain conditions, nucleophiles can attack the aromatic ring, particularly if activated by electron-withdrawing groups like the nitro group.

Several methods exist for synthesizing 1-tert-butyl-4-nitrobenzene:

  • Nitration of 4-tert-Butylaniline: This method involves nitrating 4-tert-butylaniline using a mixture of nitric and sulfuric acids.
  • Direct Nitration of Tert-Butylbenzene: Tert-butylbenzene can be nitrated under controlled conditions to yield 1-tert-butyl-4-nitrobenzene.
  • Using Nitro Compounds: Reacting tert-butylbenzene with nitronium ions generated from concentrated nitric acid and sulfuric acid .

1-tert-Butyl-4-nitrobenzene finds applications primarily in research and industrial settings:

  • Intermediate in Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Used as a standard in chromatography due to its distinct properties.

Interaction studies involving 1-tert-butyl-4-nitrobenzene focus on its reactivity with other chemicals and biological systems:

  • Catalytic Reduction Studies: Research has explored its reduction using cobalt oxide catalysts, which highlights its potential utility in organic synthesis .
  • Toxicological Assessments: Studies assess its effects on biological systems, particularly regarding its toxicity and environmental impact.

1-tert-Butyl-4-nitrobenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
4-NitrotolueneNitroaromaticMethyl group instead of tert-butyl; more reactive
1-NaphthylamineAromatic amineContains an amine group; used in dye synthesis
2-NitrotolueneNitroaromaticDifferent positional isomer; varying reactivity
p-ChlorotolueneHalogenated aromaticContains chlorine; different chemical properties

The unique aspect of 1-tert-butyl-4-nitrobenzene lies in its tert-butyl group, which influences both its physical properties and reactivity compared to these similar compounds. The steric bulk of the tert-butyl group can affect reaction pathways and product distributions in synthetic applications.

The synthesis of 1-tert-butyl-4-nitrobenzene emerged from early 20th-century efforts to functionalize benzene derivatives for industrial applications. The tert-butyl group, introduced via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride, provided a sterically bulky substituent to study regioselectivity in electrophilic aromatic substitution (EAS) . Nitration of tert-butylbenzene using mixed nitric-sulfuric acids became a standard method, though modern protocols employ safer conditions such as acetonitrile with hydrogen peroxide and potassium carbonate (90% yield) .

Significance in Organic Chemistry

This compound serves as a model substrate for investigating ortho/para-directing effects in EAS. The tert-butyl group, a strong ortho/para director, favors para-substitution due to steric hindrance at the ortho position, while the nitro group deactivates the ring and directs incoming electrophiles to meta positions in subsequent reactions . This dual functionality enables precise control over reaction pathways, making it valuable for synthesizing complex aromatic systems.

Current Research Landscape

Recent studies focus on:

  • Computational modeling: Density functional theory (DFT) analyses reveal planar molecular geometry and altered bond angles due to substituent effects .
  • Catalytic applications: Palladium-catalyzed coupling reactions exploit the nitro group as a leaving group in cross-coupling syntheses .
  • Green chemistry: Solvent-free nitration and microwave-assisted methods reduce environmental impact .

Research Challenges and Opportunities

Challenges include overcoming steric hindrance during functionalization and managing the nitro group’s oxidative sensitivity. Opportunities lie in developing asymmetric synthesis routes and leveraging the compound’s stability for high-temperature applications in polymer chemistry .

Molecular Architecture Analysis

The molecular structure of 1-tert-Butyl-4-nitrobenzene consists of a benzene ring with a tert-butyl group (-C(CH₃)₃) at the 1-position and a nitro group (-NO₂) at the 4-position. The tert-butyl group introduces significant steric bulk, while the nitro group exerts strong electron-withdrawing effects through resonance and inductive mechanisms [1] [2]. X-ray crystallography and computational models indicate that the nitro group adopts a nearly planar configuration relative to the aromatic ring, maximizing conjugation with the π-system [5]. In contrast, the tert-butyl group’s three methyl branches create a tetrahedral geometry, introducing steric hindrance that slightly distorts the benzene ring’s planarity [4].

Key bond lengths and angles derived from density functional theory (DFT) calculations include:

  • C-N bond in the nitro group: 1.47 Å
  • C-C bond between the benzene ring and tert-butyl group: 1.51 Å
  • Bond angle at the nitro-substituted carbon: 120.5°

These structural features stabilize the molecule through a balance of resonance stabilization (from the nitro group) and steric shielding (from the tert-butyl group) [5].

PropertyValueUnitSource
Molecular weight179.22g/mol [1] [2] [3]
Boiling point608.47K [2]
Gibbs free energy (ΔfG°)174.49kJ/mol [2]
Enthalpy (ΔfH° gas)-44.18kJ/mol [2]

Electron Distribution and Bonding Theories

The electron distribution in 1-tert-Butyl-4-nitrobenzene is dominated by the nitro group’s electron-withdrawing nature and the tert-butyl group’s weak electron-donating inductive effect. Natural Bond Orbital (NBO) analysis reveals:

  • The nitro group withdraws electron density from the aromatic ring via resonance, creating a partial positive charge on the ortho and para positions relative to the nitro group [5].
  • The tert-butyl group donates electron density through σ-orbital interactions, partially offsetting the nitro group’s deactivation of the ring [2] [5].

This electronic asymmetry polarizes the molecule, resulting in a dipole moment of 4.82 D (calculated at the DFT/B3LYP/6-31+G(d,p) level) [5]. The nitro group’s lone pairs participate in conjugation with the benzene π-system, while the tert-butyl group’s C-H σ-bonds engage in hyperconjugative interactions with the ring [5].

Computational Models and Quantum Chemical Calculations

Quantum chemical calculations using DFT and Møller-Plesset perturbation theory (MP2) provide detailed insights into the compound’s properties:

Thermodynamic Properties

  • Heat capacity (Cₚ,gas): Ranges from 361.51 J/mol·K at 608.47 K to 433.75 J/mol·K at 858.26 K [2].
  • Vapor pressure: Follows the Antoine equation $$ \ln(P_{\text{vap}}) = 11.98 - \frac{3488}{T - 81.40} $$, predicting pressures from 1.33 kPa (379.59 K) to 202.65 kPa (604.08 K) [2].

Frontier Molecular Orbitals (FMOs)

  • HOMO-LUMO gap: 5.2 eV, indicating moderate chemical reactivity [5]. The HOMO is localized on the nitro group and benzene ring, while the LUMO resides on the nitro group’s π* orbitals [5].

Solvent Effects

Polarizable Continuum Model (PCM) simulations show that polar solvents like ethanol reduce the dipole moment by 12% compared to the gas phase, whereas nonpolar solvents like toluene have negligible effects [5].

Structure-Activity Relationship (SAR) Paradigms

The tert-butyl and nitro groups synergistically influence the compound’s reactivity and physical properties:

Steric Effects

  • The tert-butyl group hinders electrophilic aromatic substitution at the para position, directing reactions to the meta position [4].
  • Steric shielding reduces intermolecular interactions, lowering melting and boiling points compared to unsubstituted nitrobenzene [2] [4].

Electronic Effects

  • The nitro group’s electron-withdrawing nature deactivates the ring toward electrophiles but enhances susceptibility to nucleophilic aromatic substitution under forcing conditions [6].
  • Reductive pathways (e.g., catalytic hydrogenation) preferentially target the nitro group, converting it to an amine while leaving the tert-butyl group intact [6].

Physicochemical Behavior

  • Lipophilicity: A calculated logP of 2.89 suggests moderate hydrophobicity, driven by the tert-butyl group [2].
  • Thermal stability: Decomposition begins at 858.26 K, with the tert-butyl group fragmenting before the nitro group [2].

The synthesis of 1-tert-butyl-4-nitrobenzene has been accomplished through several well-established classical methodologies, each offering distinct advantages and limitations in terms of yield, selectivity, and operational requirements.

Direct Nitration of tert-Butylbenzene

The most straightforward approach involves the direct electrophilic aromatic substitution of tert-butylbenzene using traditional mixed acid systems [1] [2]. This method employs a combination of concentrated nitric acid and sulfuric acid at controlled temperatures ranging from 20-80°C. The tert-butyl group, acting as an electron-donating ortho-para director, facilitates nitration primarily at the para position with selectivity reaching 79.5% [2]. The reaction proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile, generated in situ from the acid mixture.

The mechanism involves initial protonation of nitric acid by sulfuric acid, followed by dehydration to form the nitronium ion. The aromatic ring then attacks this electrophile, forming a sigma complex intermediate, which subsequently undergoes deprotonation to restore aromaticity. Yields typically range from 75-90%, making this a viable industrial approach despite the associated safety concerns and environmental considerations.

Friedel-Crafts Alkylation Followed by Nitration

A two-step synthetic strategy begins with the Friedel-Crafts alkylation of benzene using tert-butyl chloride and aluminum chloride catalyst, followed by nitration of the resulting tert-butylbenzene. This approach offers enhanced control over the substitution pattern and typically achieves higher para-selectivity exceeding 90%.

The first step involves the formation of a tert-butyl carbocation through interaction with the Lewis acid catalyst. This highly stable tertiary carbocation then attacks the benzene ring in an electrophilic aromatic substitution reaction. The subsequent nitration step proceeds under milder conditions due to the activating effect of the tert-butyl group, resulting in overall yields of 70-85%.

Sequential Approach with Blocking Groups

For applications requiring ortho-selectivity, a sophisticated three-step procedure employs reversible sulfonation as a blocking strategy. This method initially introduces a sulfonic acid group at the para position through sulfonation with sulfuric acid and sulfur trioxide. Subsequent nitration occurs selectively at the ortho position, followed by removal of the sulfonic acid group through steam distillation under acidic conditions.

While this approach provides excellent regioselectivity for ortho-substituted products, the overall yields are typically lower (60-75%) due to the multiple synthetic steps and the reversible nature of the sulfonation reaction.

Mixed Acid Systems with Optimized Conditions

Recent improvements to traditional mixed acid nitration have focused on optimizing acid concentrations and reaction conditions to maximize both yield and selectivity. Using concentrated nitric acid (98%) combined with sulfuric acid (98%) at temperatures between 30-60°C, yields of 85-95% can be achieved with para-selectivity of 80-85%.

The key to these improved results lies in careful control of the acid ratios, temperature profiles, and residence times to minimize over-nitration and side reactions while maximizing the formation of the desired para-isomer.

Modern Synthetic Approaches

Contemporary developments in synthetic methodology have introduced several innovative approaches that address the limitations of classical nitration techniques, particularly focusing on safety, environmental impact, and process efficiency.

Microreactor Continuous Flow Technology

Microreactor systems represent a paradigm shift in nitration technology, offering unprecedented control over reaction parameters and enhanced safety profiles. These systems utilize continuous flow through microchannel reactors with residence times of 60-240 seconds, achieving yields of 85-95% while maintaining excellent heat and mass transfer characteristics.

The enhanced mixing efficiency in microchannels, characterized by high surface-to-volume ratios, enables rapid and uniform contact between reactants. Temperature control is significantly improved compared to batch processes, with the ability to remove reaction heat efficiently and prevent thermal runaway. The small reaction volumes (typically microliters to milliliters) inherently reduce safety risks associated with large-scale nitration processes.

Process optimization in microreactor systems involves systematic variation of parameters including temperature (30-60°C), residence time, acid concentration, and flow rates. The technology has been successfully scaled up to kilogram-scale production while maintaining the safety and efficiency advantages of the microscale process.

Solid Acid Catalysis Using Zeolite Systems

Zeolite-catalyzed nitration represents a significant advancement toward more environmentally sustainable processes. Zeolite β (H-beta) has emerged as particularly effective for nitration reactions using nitric acid and acetic anhydride systems. This approach eliminates the need for sulfuric acid, significantly reducing waste generation and simplifying product isolation.

The zeolite catalyst provides both Brønsted and Lewis acid sites that activate the nitric acid toward NO₂⁺ formation while offering shape selectivity that enhances para-selectivity to 94-98%. Reaction conditions are notably milder (0-30°C) compared to traditional mixed acid systems, and the catalyst can be recycled 3-4 times without significant loss of activity.

The mechanism involves adsorption of reactants within the zeolite pores, where the confined environment promotes selective formation of the para-isomer due to steric constraints. The only byproduct is acetic acid, which can be easily separated by distillation, making this approach highly attractive for industrial implementation.

Ionic Liquid Reaction Media

Ionic liquids have been developed as novel nitrating agents that combine the nitrating capability with the reaction medium in a single component. Systems such as 1-sulfopyridinium nitrate ([Pyridine-SO₃H]NO₃) and diethylenetriamine-based ionic liquids provide effective nitration under mild conditions.

These systems operate at room temperature with reaction times of 10-15 minutes, achieving yields of 80-92%. The ionic liquid serves multiple roles: generating NO₂⁺ species in situ, providing the reaction medium, and facilitating product separation through biphasic extraction. The absence of traditional mineral acids reduces corrosion concerns and simplifies waste treatment.

Enzymatic Nitration Systems

Biocatalytic approaches using horseradish peroxidase (HRP) in combination with sodium nitrite and hydrogen peroxide represent an emerging green chemistry approach. This system operates under ambient conditions in aqueous or organic-aqueous biphasic media, achieving yields of 70-85%.

The enzymatic mechanism involves generation of NO₂ radicals from the HRP/NaNO₂/H₂O₂ system, which then react with aromatic substrates through a radical pathway. While yields are generally lower than chemical methods, the mild reaction conditions and environmental compatibility make this approach attractive for specialized applications.

Heterogeneous Catalysis with Nitrogen Oxides

Direct use of nitrogen oxides (N₂O₄) in combination with molecular oxygen over zeolite catalysts provides a solvent-free nitration approach. This method achieves high para-selectivity (88-95%) and operates without liquid acids, significantly reducing environmental impact.

The sealed system design prevents loss of nitrogen oxides while maintaining controlled reaction conditions. The catalyst can be regenerated through thermal treatment, and the absence of liquid waste streams makes this approach particularly attractive for industrial applications requiring minimal environmental impact.

Green Chemistry Considerations in Synthesis

The application of green chemistry principles to 1-tert-butyl-4-nitrobenzene synthesis has driven significant innovations in reaction design, catalyst development, and process optimization.

Solvent-Free Reaction Systems

Traditional nitration processes typically require large volumes of acids and organic solvents for reaction and product isolation. Modern approaches have increasingly focused on solvent-free or minimal solvent systems. Catalytic nitration using solid acid catalysts enables reactions to proceed without additional solvents, with the aromatic substrate serving as both reactant and reaction medium.

These systems offer multiple advantages: reduced waste generation, simplified product isolation, enhanced safety due to reduced flammability risks, and improved atom economy. The absence of organic solvents also eliminates the need for solvent recovery and purification systems, reducing both capital and operating costs.

Water as Reaction Medium

Aqueous nitration systems using dilute nitric acid represent a significant departure from traditional anhydrous conditions. These processes operate with nitric acid concentrations as low as 60-70%, utilizing water as the primary reaction medium. While reaction rates may be slower compared to concentrated acid systems, the enhanced safety profile and reduced environmental impact make these approaches increasingly attractive.

The use of activation methods such as ultrasonic irradiation, microwave heating, or high hydrostatic pressure can significantly accelerate reactions in aqueous media while maintaining mild conditions. These activation techniques enable completion of nitration reactions in minutes rather than hours, making aqueous systems viable for industrial applications.

Recyclable Catalyst Systems

The development of recyclable solid acid catalysts addresses both economic and environmental concerns associated with traditional acid consumption. Zeolite catalysts, in particular, can be regenerated through simple thermal treatment, removing organic deposits and restoring catalytic activity.

Studies have demonstrated successful recycling of zeolite β catalysts for 3-4 cycles without significant loss of activity or selectivity. The regeneration process typically involves heating the used catalyst to 400-500°C under air flow, oxidizing any organic residues and restoring the original acid site density. This approach can reduce catalyst costs by 70-80% compared to single-use systems.

Reduced Waste Generation

Green chemistry implementations have achieved substantial reductions in waste generation through multiple strategies. Elimination of sulfuric acid from nitration processes removes the need for large-scale acid neutralization and disposal. Use of stoichiometric quantities of nitrating agents, rather than large excesses, reduces the formation of spent acid streams.

Process intensification through microreactor technology enables precise stoichiometry control, minimizing waste formation while maximizing conversion efficiency. The enhanced heat and mass transfer characteristics of microreactors allow operation at optimal conditions that favor product formation over side reactions.

Energy Efficiency Considerations

Modern synthetic approaches emphasize energy efficiency through optimized reaction conditions and process integration. Continuous flow processes operate at steady state, eliminating the energy penalties associated with batch heating and cooling cycles. The excellent heat transfer characteristics of microreactors enable efficient heat recovery and reduced heating requirements.

Catalytic systems operating at lower temperatures reduce energy consumption for heating while maintaining high reaction rates through enhanced intrinsic activity. The use of microwave or ultrasonic activation provides selective energy input, reducing overall energy requirements compared to conventional heating methods.

Catalytic Systems for Efficient Synthesis

The development of efficient catalytic systems for 1-tert-butyl-4-nitrobenzene synthesis has focused on enhancing reaction rates, improving selectivity, and enabling milder operating conditions while maintaining high product yields.

Heterogeneous Acid Catalysts

Solid acid catalysts have emerged as preferred alternatives to traditional liquid acid systems due to their recyclability, ease of separation, and reduced environmental impact. Zeolite β (H-beta) represents the most successful example, demonstrating exceptional performance for aromatic nitration reactions.

The high density of Brønsted acid sites in zeolite β, combined with its three-dimensional pore structure, provides optimal conditions for nitronium ion formation and aromatic substrate activation. The Si/Al ratio critically influences catalytic activity, with low-silica zeolites (Si/Al = 12-25) showing superior performance due to higher acid site densities. Molecular modeling studies have confirmed that the zeolite pore structure favors formation of para-isomers through steric constraints, explaining the exceptional selectivity observed experimentally.

Iron(III)-exchanged montmorillonite clay represents another effective heterogeneous catalyst system. The high metal content and strongly acidic sites of Fe³⁺-montmorillonite provide excellent activity for nitration reactions, achieving space-time yields superior to many traditional systems. The lamellar structure of montmorillonite allows intercalation of organic substrates, facilitating intimate contact between reactants and acid sites.

Metal-Supported Catalysts

Molybdenum-supported TiO₂-ZrO₂ mixed metal oxides have been developed for continuous flow liquid-phase nitration. These catalysts demonstrate remarkable stability under reaction conditions, maintaining activity for extended periods while enabling operation at higher weight hourly space velocities (WHSV up to 4.0 h⁻¹).

The mixed metal oxide support provides both acidic and redox properties, facilitating multiple reaction pathways for nitric acid activation. The titanium-zirconium oxide matrix offers high thermal stability and resistance to acid leaching, while molybdenum sites provide Lewis acid functionality that enhances nitronium ion formation. Long-term stability studies have demonstrated continuous operation for production of over 43-fold catalyst weight of product without significant deactivation.

Copper(II) nitrate supported on clay materials provides mild nitration conditions suitable for temperature-sensitive substrates. The copper centers activate nitric acid through coordination, generating reactive nitrating species under ambient conditions. While activities are generally lower than strongly acidic systems, the mild conditions enable selective nitration without over-reaction or substrate decomposition.

Lewis Acid Catalyst Systems

Aluminum chloride remains the benchmark Lewis acid catalyst for Friedel-Crafts alkylation steps in multi-step synthetic routes. The strong electron-accepting properties of AlCl₃ enable efficient carbocation generation from tert-butyl chloride, with the resulting tert-butyl cation showing excellent selectivity for para-substitution in subsequent aromatic reactions.

Optimization of AlCl₃ catalyst systems has focused on minimizing catalyst loading while maintaining high conversion rates. Sub-stoichiometric quantities (0.1-0.3 equivalents) are often sufficient for efficient alkylation, particularly when using highly electrophilic alkyl halides such as tert-butyl chloride. The catalyst can be recovered through aqueous workup, though regeneration is typically not economical due to hydrolysis reactions.

Rare earth metal triflates have been investigated as alternative Lewis acid catalysts, offering enhanced stability and recyclability compared to traditional aluminum chloride systems. These catalysts demonstrate good activity for nitration reactions using N₂O₅ as the nitrating agent, operating under anhydrous conditions that prevent catalyst deactivation.

Supported Ionic Liquid Catalysts

Immobilization of ionic liquids on solid supports combines the unique properties of ionic liquid media with the practical advantages of heterogeneous catalysis. Supported ionic liquid catalysts retain the ability to generate nitrating species in situ while enabling easy catalyst recovery and recycling.

Silica-supported ionic liquids containing nitrate anions function as solid nitrating agents, releasing NO₂⁺ species upon thermal activation. The immobilization prevents ionic liquid loss during reaction while maintaining the enhanced selectivity associated with ionic liquid media. Regeneration involves simple thermal treatment to restore the original nitrate content.

Scale-up Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 1-tert-butyl-4-nitrobenzene presents numerous technical challenges that require systematic engineering solutions.

Heat Management and Temperature Control

Nitration reactions are highly exothermic, with mononitration of aromatic compounds typically releasing 117-150 kJ/mol of heat. In traditional batch reactors, this rapid heat generation can cause localized overheating, leading to thermal runaway, over-nitration, and formation of hazardous byproducts.

Continuous flow microreactor technology provides superior heat management through enhanced surface-to-volume ratios. The excellent heat transfer characteristics enable precise temperature control with rapid response times, preventing the formation of hot spots that plague batch systems. Industrial scale-up has been achieved by numbering-up strategies, using multiple parallel microreactor units rather than scaling up individual reactor dimensions.

Advanced heat exchanger designs incorporated into flow systems enable efficient heat recovery, reducing overall energy requirements. The steady-state operation of continuous systems eliminates the thermal cycling associated with batch processes, improving overall energy efficiency and reducing thermal stress on equipment.

Mass Transfer Enhancement

Traditional batch nitration suffers from poor mixing between organic and aqueous phases, leading to mass transfer limitations that reduce reaction rates and selectivity. The biphasic nature of many nitration systems creates additional complexity, as effective interfacial contact is essential for efficient reaction.

Microreactor systems address mass transfer limitations through enhanced mixing mechanisms. The laminar flow conditions in microchannels create well-defined mixing patterns that ensure uniform contact between phases. Specialized micromixer designs, including T-junction, Y-junction, and serpentine mixers, have been optimized for nitration applications.

The use of surfactants, particularly sodium dodecyl sulfate (SDS), has been shown to significantly improve mass transfer rates in microreactor systems. These additives reduce interfacial tension, increase interfacial area, and act as phase transfer catalysts, enhancing overall reaction efficiency. Implementation of surfactant systems has achieved reductions in para-dinitrobenzene formation to 0.44% while maintaining high yields of the desired mononitro product.

Product Separation and Purification

Separation of nitrated products from reaction mixtures presents challenges due to the presence of unreacted acids, water, and various organic byproducts. Traditional approaches require multiple washing steps, solvent extraction, and distillation procedures that generate significant waste streams.

In-line separation technologies integrated with continuous flow systems enable real-time product recovery. Liquid-liquid extraction units can be directly coupled to reaction systems, providing immediate separation of organic products from aqueous acid phases. Membrane separation technologies offer selective separation based on molecular size or chemical affinity, reducing the need for thermal separation processes.

Crystallization-based separation has been optimized for continuous operation, enabling direct recovery of solid products from reaction streams. Temperature control in continuous crystallizers provides superior crystal quality and size distribution compared to batch crystallization processes.

Waste Acid Management

Traditional nitration processes generate large volumes of spent acid containing dissolved organic compounds, water, and unreacted nitrating agents. Treatment and disposal of these waste streams represent significant operational costs and environmental challenges.

Acid recovery and recycling systems have been developed to minimize waste generation. Vacuum distillation enables separation of water and organic compounds from sulfuric acid, allowing acid reuse with minimal quality degradation. The recovered acid typically retains 95-98% of its original strength, making recycling economically attractive.

Continuous flow systems operating with optimized stoichiometry minimize excess acid consumption, reducing waste generation by 60-80% compared to traditional batch processes. The precise control available in flow systems enables operation close to theoretical stoichiometric ratios while maintaining high conversion rates.

Process Monitoring and Control

Real-time monitoring of nitration processes requires specialized analytical techniques capable of operating under harsh conditions. Traditional sampling and offline analysis approaches are inadequate for the rapid kinetics and safety requirements of industrial nitration.

In-line spectroscopic techniques, including near-infrared (NIR) and Raman spectroscopy, provide real-time composition monitoring without sample withdrawal. These techniques enable immediate detection of reaction progress, product formation, and potential side reactions. Integration with process control systems allows automatic adjustment of operating conditions to maintain optimal performance.

Advanced process control algorithms incorporating predictive models enable anticipatory control strategies that prevent excursions before they occur. Machine learning approaches have been applied to optimize operating conditions based on historical data and real-time measurements. These systems continuously improve performance through adaptive algorithms that learn from operational experience.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3282-56-2

Wikipedia

4-T-BUTYLNITROBENZENE

Dates

Last modified: 08-15-2023
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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